5,8-cis-5,8-Epoxy-13-cis Retinoic Acid
Description
Contextualization within the Endogenous Retinoid Metabolic Network
The endogenous retinoid metabolic network is a tightly regulated cascade of enzymatic reactions responsible for the synthesis and catabolism of biologically active retinoids. nih.govnih.gov The pathway begins with the uptake of retinol (B82714) (vitamin A) from circulation. researchgate.netresearchgate.net Inside the cell, retinol is reversibly oxidized to retinaldehyde, a reaction catalyzed by retinol dehydrogenases (RDHs). researchgate.netresearchgate.net Subsequently, retinaldehyde is irreversibly oxidized to all-trans-retinoic acid (atRA), the primary biologically active retinoid, by retinaldehyde dehydrogenases (RALDHs). researchgate.netresearchgate.net
To prevent excessive activity, retinoic acid levels are carefully controlled through catabolic pathways. A key family of enzymes in this process is the cytochrome P450 (CYP) family, particularly the CYP26 subfamily. nih.govresearchgate.netnih.gov These enzymes hydroxylate retinoic acid, converting it into more polar, inactive metabolites that can be eliminated. researchgate.net
The formation of epoxy retinoids represents one of these metabolic pathways. Following the administration of 13-cis-retinoic acid, oxidation can occur at the cyclohexenyl ring, potentially forming a 5,6-epoxide intermediate. escholarship.org While less commonly detailed than 4-oxo metabolites, the formation of epoxy derivatives is a recognized metabolic route. escholarship.org 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is understood to be a metabolite or derivative within this complex system, arising from the biotransformation of its parent retinoid, 13-cis-retinoic acid. lgcstandards.comnih.gov
Key Enzymes in Retinoid Metabolism
| Enzyme Family | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Retinol Dehydrogenases (RDHs) | Reversible oxidation | Retinol | Retinaldehyde |
| Retinaldehyde Dehydrogenases (RALDHs) | Irreversible oxidation | Retinaldehyde | Retinoic Acid |
| Cytochrome P450 (CYP) family (e.g., CYP26) | Catabolism/Hydroxylation | Retinoic Acid | Polar metabolites (e.g., 4-hydroxy-RA, 4-oxo-RA, epoxy-RA) |
Historical Trajectory of Scientific Inquiry into Epoxy Retinoids
Scientific investigation into epoxy-containing retinoids dates back several decades, emerging from broader research into vitamin A metabolism and the identification of its various derivatives. Early work focused on characterizing the metabolites of retinol and retinoic acid to understand their biological functions and degradation pathways.
A significant milestone was the isolation and identification of 5,6-epoxyretinoic acid as a biologically active metabolite of retinoic acid, reported in the late 1970s. acs.org These initial studies established that epoxidation of the cyclohexene (B86901) ring was a physiological metabolic step. Research in the 1960s had already described the chemical synthesis and biological properties of methyl 5,6-epoxy-retinoate. nih.gov These foundational studies demonstrated that while epoxy retinoids could support growth in vitamin A-deficient animals, they did not fulfill all the functions of vitamin A, such as roles in vision or reproduction. nih.gov Subsequent research further explored the biological activity of these compounds, finding 5,6-epoxyretinoic acid to be significantly less potent than all-trans-retinoic acid in standard growth assays. nih.govnih.gov This early work was crucial in establishing that epoxidation is a key metabolic pathway and that the resulting compounds possess distinct biological properties, paving the way for the study of other epoxy derivatives like this compound.
Fundamental Significance of this compound as a Research Compound
The primary significance of this compound lies in its utility as a specialized tool for scientific research. It is not typically studied for direct therapeutic applications but is essential for the accurate investigation of retinoid pharmacology and metabolism.
Its main roles include:
Reference Standard: In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), this compound serves as a reference standard. synzeal.com This allows researchers to accurately identify and quantify the presence of this specific metabolite in biological samples (e.g., plasma, tissues) from subjects administered its parent compound, 13-cis-retinoic acid.
Metabolic Studies: By using a purified form of the metabolite, scientists can investigate the downstream metabolic pathways. Understanding how this compound is further modified or degraded provides a more complete picture of the entire retinoid metabolic grid.
Proteomics Research: It is also utilized in the field of proteomics. scbt.com In this context, it can be used to study how retinoid metabolites interact with various proteins, including receptors and enzymes, helping to elucidate their specific biological roles or lack thereof.
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 112018-12-9 |
| Molecular Formula | C20H28O3 |
| Molecular Weight | 316.43 g/mol |
Data sourced from multiple chemical suppliers. lgcstandards.comscbt.com
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2Z,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+/t16-,20+/m0/s1 |
InChI Key |
QDOSIDVGVRAXSE-GWULVECFSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Biology Applications of 5,8 Cis 5,8 Epoxy 13 Cis Retinoic Acid
Stereoselective and Regioselective Chemical Synthetic Methodologies for 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid
There is a notable absence of published, peer-reviewed methods detailing the stereoselective and regioselective synthesis of this compound. General approaches to retinoid synthesis and epoxidation of related molecules exist, but specific protocols to achieve the cis configuration at both the 5,8-epoxy bridge and the 13-position of the polyene chain have not been described in the available scientific literature. The precise control of stereochemistry at these two distinct centers presents a significant synthetic challenge that, to date, has not been publicly addressed.
Preparation of Isotopically Labeled Analogs for Metabolic and Mechanistic Tracer Studies
The synthesis of isotopically labeled versions of this compound, which would be crucial for understanding its metabolic fate and mechanism of action, is not documented. Such studies are fundamental in pharmacology and chemical biology to trace the distribution, metabolism, and excretion of a compound, as well as to elucidate its molecular interactions. The absence of this information indicates that such detailed mechanistic studies may not have been conducted or, if they have, the results have not been disseminated in the public domain.
Development of Chemical Probes for Receptor Interaction and Intracellular Localization Research
The design and synthesis of chemical probes derived from this compound for studying receptor binding and cellular distribution are not reported. Chemical probes, often incorporating fluorescent tags or affinity labels, are invaluable tools for visualizing and quantifying the interaction of a molecule with its biological targets. Without such tools, the specific cellular receptors and pathways modulated by this compound remain speculative.
Derivatization Techniques for Generating Analogs with Modified Research Efficacy or Specificity
Specific derivatization strategies aimed at modifying the structure of this compound to enhance its efficacy or target specificity for research purposes are not described in the literature. Structure-activity relationship (SAR) studies, which rely on the synthesis and evaluation of a series of derivatives, are a cornerstone of medicinal chemistry and probe development. The lack of such reported studies for this compound further underscores its unexplored nature.
Endogenous Formation and Biotransformation Pathways of 5,8 Cis 5,8 Epoxy 13 Cis Retinoic Acid
Enzymatic Epoxidation Mechanisms of Retinoic Acid Isomers in Biological Systems
The formation of epoxide derivatives of retinoic acid is an important metabolic pathway. Epoxidation introduces an epoxide group across a double bond in the retinoic acid molecule. This process is primarily catalyzed by oxidoreductases, particularly cytochrome P450 enzymes. These enzymes facilitate the addition of an oxygen atom, leading to the formation of a reactive epoxide ring.
The epoxidation can occur at different positions on the retinoic acid molecule, with the 5,6- and 5,8-epoxides being notable examples. The specific isomer of retinoic acid (e.g., all-trans, 13-cis, 9-cis) can influence the enzymatic process and the resulting epoxide products. For instance, 13-cis-retinoic acid can undergo epoxidation to form 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid.
Both 5,8-epoxy and 5,6-epoxy retinoic acids are metabolites of retinoic acid. The formation of 5,6-epoxyretinoic acid has been identified as a physiological metabolic pathway in rats. nih.govacs.org It has been detected in various tissues, including the small intestine, kidney, liver, testes, and serum following the administration of retinoic acid. nih.gov The formation of 5,6-epoxy-13-cis retinoic acid can occur through the cooxidation of 13-cis retinoic acid by prostaglandin H synthase in the presence of hydroperoxides or peroxyl radicals. caymanchem.com
While the direct enzymatic relationship and potential interconversion between 5,8-epoxy and 5,6-epoxy retinoic acid are not extensively detailed in the provided results, their formations represent parallel pathways in retinoic acid metabolism. The specific enzymes and cellular conditions likely dictate the predominant epoxide formed.
Identification of Specific Cytochrome P450 Isoforms and Other Oxidoreductases Involved in Epoxide Biosynthesis
The oxidative metabolism of retinoic acid is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are crucial for maintaining appropriate tissue concentrations of retinoic acid. nih.gov
Several CYP isoforms have been implicated in the metabolism of retinoic acid, which could be involved in epoxide formation. Key isoforms include:
CYP26 family (CYP26A1, CYP26B1, and CYP26C1): These are major contributors to the oxidative metabolism of all-trans-retinoic acid. nih.govresearchgate.net
CYP2C8: This isoform has been shown to have the highest catalytic efficiency for the 4-hydroxylation of all-trans-retinoic acid. nih.gov
CYP3A4 and CYP2C9: These isoforms also contribute to the 4-hydroxylation of all-trans-retinoic acid in human liver microsomes. nih.gov
CYP1A1: This isoform has also been shown to play a role in the 4-hydroxylation of all-trans-retinoic acid. nih.gov
While these isoforms are primarily discussed in the context of hydroxylation, their role in epoxidation is plausible given the nature of P450-catalyzed reactions, which can include epoxidation of double bonds. washington.eduyoutube.com Additionally, prostaglandin H synthase has been identified as an enzyme capable of cooxidizing 13-cis-retinoic acid to form 5,6-epoxy-13-cis retinoic acid. caymanchem.com
Phase I Metabolic Transformations of this compound
Phase I metabolism generally involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For retinoids, oxidative metabolism is a key pathway. nih.gov
Following its formation, this compound can undergo further metabolic transformations. A primary Phase I reaction for retinoids is hydroxylation, often followed by oxidation to form oxo-metabolites. nih.gov For instance, the parent compound, 13-cis-retinoic acid, is extensively metabolized to 4-oxo-13-cis-retinoic acid. nih.govnih.gov It is conceivable that the epoxide derivative would also be a substrate for hydroxylation at various positions on the molecule, catalyzed by cytochrome P450 enzymes. These hydroxylated intermediates could then be further oxidized to yield more polar metabolites, facilitating their eventual elimination.
Phase II Conjugation Reactions of this compound
Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates excretion. uomus.edu.iq
Glucuronidation is a major Phase II pathway for retinoids. nih.gov This process involves the transfer of glucuronic acid from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iq The carboxyl group of retinoic acid and its metabolites is a primary site for glucuronidation. nih.gov
Several UGT isoforms are involved in the glucuronidation of retinoids:
UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9: These have been identified as the major isoforms responsible for the glucuronidation of 13-cis-retinoic acid and its 4-oxo metabolite. nih.gov
UGT1A9: This isoform is likely the most important enzyme in the glucuronidation of both 13-cis-retinoic acid and 4-oxo-13-cis-retinoic acid due to its low K(m) value and its expression in both the intestine and liver. nih.gov
UGT2B7: This isoform has been shown to be the only human UGT capable of glucuronidating all-trans-retinoic acid, its hydroxylated and oxo-derivatives, and 5,6-epoxy all-trans-retinoic acid with activities similar to those found in human liver microsomes. nih.gov
Given that other retinoic acid metabolites, including epoxides, undergo glucuronidation, it is highly probable that this compound is also a substrate for UGT enzymes, leading to the formation of a glucuronide conjugate that can be more readily excreted from the body.
Other Conjugation Processes (e.g., Sulfation, Taurine Conjugation)
While glucuronidation is a major conjugation pathway for many retinoids, other processes such as sulfation and taurine conjugation also play a role in the biotransformation and elimination of various metabolites. However, specific details regarding the sulfation and taurine conjugation of this compound are not extensively documented in the currently available scientific literature.
Sulfation: Sulfation is a common metabolic pathway for a variety of compounds, including steroids and xenobiotics, facilitated by sulfotransferase enzymes. All-trans-retinoic acid has been shown to induce the expression of sulfotransferases in both the liver and intestine, suggesting that retinoids can influence this metabolic pathway. nih.govresearchgate.net This induction at the transcriptional level implies a potential role for sulfation in the metabolism of retinoic acid and its derivatives. nih.govresearchgate.net However, direct evidence of sulfotransferase activity on 5,8-epoxy-retinoic acid isomers is not presently available.
Taurine Conjugation: Taurine, an abundant amino acid in many tissues, is known to conjugate with bile acids and other molecules to enhance their solubility and facilitate their excretion. mdpi.combiocrates.com In the context of retinoids, taurine has been observed to form Schiff base adducts with retinaldehydes, particularly in the retina, suggesting a role in sequestering these reactive aldehydes. nih.gov While this indicates a biochemical interaction between taurine and retinoids, there is no direct evidence from the reviewed literature to confirm the conjugation of taurine with this compound.
Tissue-Specific Metabolic Regulation and Interplay with Cellular Retinoid-Binding Proteins
The metabolism of retinoids is tightly regulated in a tissue-specific manner, largely due to the differential expression and activity of metabolic enzymes and binding proteins.
The CYP26 family of enzymes, responsible for retinoic acid metabolism, exhibits distinct tissue distribution. nih.govmdpi.comnih.govsunyempire.edu For instance, in adult humans, CYP26A1 is predominantly found in the liver, while CYP26B1 is expressed in various other tissues, including the cerebellum, adipose tissue, testes, and lymphocytes. researchgate.net This tissue-specific expression of CYP enzymes dictates the local concentration of retinoic acid and its metabolites. nih.govmdpi.com Consequently, the formation of this compound is expected to vary significantly between different tissues, depending on the local expression of the relevant CYP26 enzymes.
Interplay with Cellular Retinoid-Binding Proteins (CRBPs and CRABPs):
Cellular Retinoid-Binding Proteins (CRBPs) and Cellular Retinoic Acid-Binding Proteins (CRABPs) are crucial for the intracellular transport and metabolic channeling of retinoids. These proteins bind to retinoids with high affinity, protecting them from non-specific enzymatic degradation and directing them to specific metabolic pathways or nuclear receptors.
There are two main types of CRABPs: CRABP-I and CRABP-II. Both bind to all-trans-retinoic acid with high affinity. CRABP-II is the predominant form in the epidermis and is involved in mediating the effects of retinoic acid on skin cell growth and differentiation. aging-us.com
While the binding affinities of various retinoids to these proteins have been studied, there is a lack of specific data on the interaction between this compound and CRABPs or other fatty acid-binding proteins like FABP5. Studies have shown that 13-cis-retinoic acid has a lower binding affinity for CRABPs compared to all-trans-retinoic acid. scispace.com It is plausible that the introduction of an epoxy group at the 5,8-position could further alter the binding characteristics of the molecule. The specific role of these binding proteins in the transport and metabolism of this compound within different tissues remains an area for further investigation.
Below is a summary of the key proteins involved in retinoid metabolism and their known functions:
| Protein Family | Specific Protein | Primary Function in Retinoid Metabolism | Known to Interact with 13-cis-Retinoic Acid Metabolites? |
| Cytochrome P450 | CYP26A1 | Hydroxylation and epoxidation of retinoic acid. | Likely involved in the formation of 5,8-epoxy metabolites. |
| CYP26B1 | Tissue-specific metabolism of retinoic acid. | Likely involved in the formation of 5,8-epoxy metabolites. | |
| Cellular Retinoid-Binding Proteins | CRABP-I | Intracellular transport and metabolic channeling of retinoic acid. | Binds 13-cis-retinoic acid with lower affinity than all-trans-RA. Specific interaction with epoxy metabolites is not well-documented. |
| CRABP-II | Predominant in the epidermis; mediates retinoic acid effects on skin cells. | Binds 13-cis-retinoic acid with lower affinity than all-trans-RA. Specific interaction with epoxy metabolites is not well-documented. | |
| FABP5 | Binds fatty acids and all-trans-retinoic acid. | Specific interaction with 13-cis-retinoic acid or its epoxy metabolites is not well-documented. |
Molecular Mechanisms of Action and Receptor Interactions
Ligand Binding Affinity and Selectivity for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
Specific binding affinity data (e.g., Kd, Ki, or IC50 values) for 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid with RARs and RXRs are not available in published literature.
Data comparing the binding of this compound across the different receptor subtypes could not be located.
There are no available structural biology studies (e.g., X-ray crystallography, NMR) detailing the conformational changes in RAR or RXR structures upon binding of this compound.
Dynamics of Nuclear Receptor Coregulator (Coactivator/Corepressor) Recruitment and Dissociation
Specific studies detailing how this compound modulates the recruitment of coactivators or the dissociation of corepressors from the RAR/RXR complex are not documented.
Transcriptional Regulation through Retinoic Acid Response Elements (RAREs)
While it can be hypothesized that this compound acts via RAREs, specific experimental evidence is lacking.
No studies have been found that identify a specific profile of target genes regulated by this compound.
There is no available research on whether this compound induces specific epigenetic changes or chromatin remodeling events.
Despite a comprehensive search for scientific literature, no direct research findings were identified that specifically investigate the non-genomic signaling pathways initiated by This compound , including its potential activation of intracellular protein kinase cascades such as MAPK and PI3K/Akt.
The available research primarily focuses on the broader activities of its parent compounds, retinoic acid and 13-cis-retinoic acid. While these compounds are known to influence various signaling pathways, including non-genomic ones, the specific actions of the 5,8-epoxy derivative remain uncharacterized in the scientific literature found. Mention of 5,8-epoxy retinoic acid is limited to its role as a metabolite of all-trans retinoic acid, without detailed exploration of its independent biological effects on intracellular signaling.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the molecular mechanisms of action and receptor interactions of this compound concerning non-genomic signaling pathways, as requested by the outline. The absence of specific data precludes the creation of the requested subsections and data tables.
Cellular and Subcellular Biological Effects
Modulation of Cell Proliferation and Cell Cycle Progression in In Vitro Models
13-cis-Retinoic Acid (13-cis-RA) has demonstrated significant effects on cell proliferation and survival across various in vitro models. In human SEB-1 sebocytes, treatment with 13-cis-RA leads to considerable dose- and time-dependent reductions in the number of viable cells. nih.govpsu.educore.ac.ukresearchgate.net This anti-proliferative effect is not limited to sebocytes; similar growth inhibition has been observed in other cell types. For instance, studies on human follicular carcinoma cells (UCLA RO 82 W-1) showed a significant, dose-dependent decrease in cell number and thymidine (B127349) uptake upon exposure to 13-cis-RA. nih.gov Likewise, the proliferation of cholangiocarcinoma (CCA) cells is reduced by 13-cis-RA. nih.gov The broader family of retinoids is well-established as regulators of cell growth and differentiation. nih.govnih.gov
The mechanism behind this growth inhibition often involves the modulation of the cell cycle. Research indicates that 13-cis-RA can induce cell cycle arrest, thereby halting the progression of cells through their division cycle. nih.govpsu.edu This effect contributes directly to the observed decrease in cell populations in treated cultures. core.ac.uk
| Cell Line | Compound | Observed Effect on Proliferation | Reference |
|---|---|---|---|
| SEB-1 (Human Sebocytes) | 13-cis-Retinoic Acid | Dose- and time-dependent decrease in viable cells | nih.govpsu.educore.ac.uk |
| UCLA RO 82 W-1 (Human Follicular Carcinoma) | 13-cis-Retinoic Acid | Dose-dependent reduction in cell number and [3H] thymidine uptake | nih.gov |
| Cholangiocarcinoma (CCA) Cells | 13-cis-Retinoic Acid | Reduced cell proliferation | nih.gov |
| SC-M1 (Gastric Cancer Cells) | Retinoic Acid | In vitro and in vivo growth inhibition | nih.gov |
Studies on the parent compound, 13-cis-Retinoic Acid, reveal that its anti-proliferative actions are linked to its ability to influence specific cell cycle checkpoints. In SEB-1 sebocytes, a portion of the decrease in cell viability is attributed to cell cycle arrest. nih.govpsu.edu This arrest is characterized by decreased DNA synthesis, an increase in the expression of the p21 protein (a cyclin-dependent kinase inhibitor), and a decrease in cyclin D1. nih.govpsu.eduresearchgate.net These molecular changes are indicative of an arrest at the G1 phase of the cell cycle, which hinders the transition into the S phase (DNA synthesis). core.ac.uknih.gov Similarly, in human monocytic THP-1 cells, retinoic acid treatment was found to slow the G1/S transition, leading to an accumulation of cells in the G1 phase. nih.gov However, the effect can be cell-type specific. In cholangiocarcinoma cells, 13-cis-RA was observed to induce significant cell cycle arrest at the G2/M phase. nih.gov
Induction and Regulation of Cellular Differentiation Programs
Retinoids are potent regulators of cellular differentiation, a process by which cells become more specialized. nih.govnih.gov This activity is a cornerstone of their biological function and has been observed in numerous cell culture and animal models. nih.gov Treatment with 13-cis-RA has been shown to drive tumor cells toward a more differentiated and normalized state. nih.gov For example, in a case of refractory cutaneous Ki-1 lymphoma, treatment with 13-cis-RA led to a complete remission, with analysis of a recurrent tumor showing distinct morphological changes suggestive of cellular differentiation toward a more benign phenotype. nih.gov This capacity to promote differentiation is being explored as a therapeutic strategy for certain types of cancer. nih.gov
The induction of differentiation by 13-cis-RA is accompanied by measurable changes in molecular and phenotypic markers. In the human follicular carcinoma cell line UCLA RO 82 W-1, exposure to 13-cis-RA resulted in an increase in several differentiation parameters. nih.gov These included a four-fold increase in iodine uptake and a five-fold increase in epidermal growth factor binding. nih.gov Furthermore, a significant increase in human TSH binding was noted. nih.gov In the human monocytic THP-1 cell model, differentiation induced by retinoic acid was marked by an increased expression of CD11b, a cell surface marker associated with the myeloid cell lineage. nih.gov
| Cell Model | Compound | Marker of Differentiation | Change in Expression/Activity | Reference |
|---|---|---|---|---|
| UCLA RO 82 W-1 (Human Follicular Carcinoma) | 13-cis-Retinoic Acid | 125I Uptake | Increased 4-fold | nih.gov |
| UCLA RO 82 W-1 (Human Follicular Carcinoma) | 13-cis-Retinoic Acid | [125I] Epidermal Growth Factor Binding | Increased 5-fold | nih.gov |
| UCLA RO 82 W-1 (Human Follicular Carcinoma) | 13-cis-Retinoic Acid | [125I] Human TSH Binding | Significantly Increased | nih.gov |
| THP-1 (Human Monocytic Cells) | Retinoic Acid | CD11b Expression | Increased | nih.gov |
Mechanisms of Apoptosis and Programmed Cell Death Induction
In addition to inhibiting proliferation and promoting differentiation, 13-cis-RA can induce apoptosis, or programmed cell death, in various cell types. nih.gov This effect has been clearly demonstrated in human SEB-1 sebocytes, where 13-cis-RA induces apoptosis in a manner that cannot be replicated by other isomers like 9-cis-RA or all-trans-retinoic acid (ATRA). nih.govpsu.edu The induction of apoptosis is a key mechanism contributing to its biological effects. core.ac.uk This pro-apoptotic activity extends to cancer cells as well. In B16F-10 melanoma cells, treatment with 13-cis-RA leads to the appearance of apoptotic bodies and DNA fragmentation, which are classic hallmarks of apoptosis. nih.gov Similarly, when used in combination with vitamin E succinate, 13-cis-RA induces biochemical and morphological changes characteristic of apoptosis in HT-29 human colon adenocarcinoma cells. researchgate.net
The induction of apoptosis by 13-cis-RA is mediated by the modulation of key regulatory proteins. In SEB-1 sebocytes, evidence for apoptosis includes increased staining with Annexin V-FITC, a higher number of TUNEL-positive cells, and elevated levels of cleaved caspase-3 protein. nih.govpsu.eduresearchgate.net Caspase-3 is a critical executioner caspase in the apoptotic pathway. researchgate.net Studies in B16F-10 melanoma cells have shown that 13-cis-RA treatment upregulates the gene expression of pro-apoptotic proteins, including caspase-3 and the tumor suppressor p53. nih.gov Concurrently, it causes an inhibitory effect on the expression of Bcl-2, an anti-apoptotic protein. nih.gov This shift in the balance between pro- and anti-apoptotic proteins is a common mechanism for triggering programmed cell death.
Autophagy Modulation and Its Role in Cellular Homeostasis
Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, playing a crucial role in maintaining cellular homeostasis. The relationship between retinoids and autophagy is complex and appears to be mediated through nuclear receptors. Research has shown that signaling through the retinoic acid receptor alpha (RARα) can inhibit a specific form of autophagy known as chaperone-mediated autophagy (CMA). nih.govresearchgate.net CMA is distinct from other autophagic pathways in its selective degradation of specific cytosolic proteins. nih.gov
To counteract the inhibitory effect of RARα signaling on CMA, synthetic derivatives of all-trans-retinoic acid have been developed. nih.govresearchgate.net These compounds are designed to neutralize the inhibition and enhance CMA activity. nih.gov Increasing CMA activity has been shown to protect cells against conditions like oxidative stress and proteotoxicity, highlighting a potential avenue for intervention in diseases where CMA function is compromised. nih.govresearchgate.net Further research has led to the generation of orally bioavailable small molecules that activate CMA by specifically targeting the interaction between RARα and its corepressor. nih.govresearchgate.net While this demonstrates a clear link between retinoic acid signaling pathways and autophagy, direct studies on the effects of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid or its parent compound, 13-cis-RA, on autophagy are not extensively documented.
Influence on Mitochondrial Function and Bioenergetic Pathways
Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific research data detailing the influence of this compound on mitochondrial function and bioenergetic pathways. Studies elucidating the direct effects of this particular epoxy derivative of 13-cis-retinoic acid on mitochondrial respiration, ATP synthesis, membrane potential, or other related bioenergetic processes have not been identified in the public domain.
While research into the broader family of retinoids, including the parent compound 13-cis-retinoic acid (isotretinoin) and all-trans-retinoic acid (ATRA), has demonstrated various effects on mitochondria, these findings cannot be directly and accurately extrapolated to this compound without specific experimental validation. The introduction of an epoxy group at the 5,8-cis position represents a significant structural modification that could substantially alter the compound's biological activity and its interaction with mitochondrial components.
Therefore, in adherence to strict scientific accuracy and the specific scope of this article, no detailed research findings or data tables on the mitochondrial effects of this compound can be presented at this time. Future research is required to elucidate the specific role, if any, that this compound plays in modulating mitochondrial function and cellular bioenergetics.
Mechanistic Role in Biological Processes and Model Systems
Developmental Biology: Molecular Mechanisms of Patterning and Organogenesis in Animal Models
Retinoids are crucial signaling molecules that play a fundamental role in embryonic development, influencing cell growth, differentiation, and the formation of organs (organogenesis). nih.gov The signaling pathways of retinoic acid are vital for the proper development of various structures, including the hindbrain. plos.org Retinoids exert their influence by binding to nuclear receptors, which allows them to regulate the expression of specific genes that control developmental processes. nih.gov While retinoic acid is essential for normal development, its concentration is tightly regulated, as excessive levels can be detrimental to embryonic cells. nih.gov
Key research findings indicate that retinoic acid plays a significant role in the development of the nervous system. It has been shown to promote the differentiation of neural stem cells (NSCs) derived from the embryonic spinal cord into functional neurons. nih.gov Specifically, RA can enhance the growth of cytodendrites in newly differentiated neurons and increase the total number of neurons compared to control groups. nih.gov
Table 1: Effects of Retinoic Acid on Neural Development
| Cell Type | Effect of Retinoic Acid | Molecular Insight |
|---|---|---|
| Embryonic Stem Cells | Can be induced to differentiate into GABAergic neurons. | Concentration-dependent effects. |
| Neural Stem Cells | Promotes differentiation into neurons; enhances process growth. | Suppresses astrocyte differentiation. nih.gov |
Immunomodulation: Molecular Regulation of Immune Cell Differentiation and Function
Retinoic acid is a potent modulator of the immune system, affecting both innate and adaptive immunity. nih.gov It plays a critical role in maintaining immune homeostasis, particularly at mucosal surfaces like the intestine. nih.gov The immunomodulatory effects of 13-cis-retinoic acid (13-cRA) have been demonstrated in various studies, showing it can suppress T cell-mediated immunity. nih.gov
The mechanisms of immunomodulation by retinoic acid are multifaceted:
T Cell Regulation: RA can enhance the differentiation of Foxp3+ inducible regulatory T cells (Tregs), which are crucial for immune tolerance. nih.gov It also induces gut-homing specificity in T cells. nih.gov In animal models of autoimmune disease, 13-cRA was found to suppress lymphocyte responsiveness to T cell mitogens and inhibit the production of Interleukin-2 (IL-2), a key cytokine for T cell proliferation. nih.gov
Natural Killer (NK) Cell Activity: Retinoic acid has a bidirectional effect on NK cells. It can increase the expression of killer inhibitory receptors but also enhance the expression of ligands on tumor cells that activate NK cells. nih.gov
B Cell Function: RA is known to promote class-switching to IgA in B cells, an essential antibody for mucosal immunity. medrxiv.orgresearchgate.net
Table 2: Immunomodulatory Effects of Retinoic Acid
| Immune Cell | Effect | Molecular Mechanism |
|---|---|---|
| T Cells | Suppresses T cell-mediated immunity. nih.gov | Inhibition of IL-2 production. nih.gov |
| Regulatory T Cells (Tregs) | Enhances differentiation. nih.gov | Promotes Foxp3 expression. |
| Dendritic Cells | Promotes a tolerogenic phenotype. | Induces expression of CD103. nih.gov |
| Natural Killer (NK) Cells | Bidirectional regulation of activity. nih.gov | Modulates inhibitory and activating receptor ligands. nih.gov |
Inflammatory Response: Elucidation of Anti-inflammatory or Pro-inflammatory Pathways
Retinoic acid and its isomers, including 13-cis-RA, exhibit significant anti-inflammatory properties. nih.gov They can attenuate harmful inflammatory responses and promote homeostasis. nih.gov The anti-inflammatory effects are mediated through the regulation of various signaling pathways and the expression of inflammatory molecules.
In a key example, 13-cis-RA, in combination with 1,25-dihydroxyvitamin D3, was shown to significantly suppress inflammation mediated by tumor necrosis factor-alpha (TNF-α) in pancreatic cancer cells. plos.orgescholarship.org This effect was achieved by inhibiting the activation of the JNK and NF-κB signaling pathways. plos.orgescholarship.org The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in pro-inflammatory molecules. Specifically, this treatment reduced the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue degradation during inflammation. plos.orgescholarship.org
Furthermore, studies on human microglial cells demonstrated that 9-cis-RA can reverse the upregulation of M1 (pro-inflammatory) cytokines like TNF-α, IL-1β, and IL-6, while promoting the expression of M2 (anti-inflammatory) cytokines such as IL-10. researchgate.net This shift from a pro-inflammatory to an anti-inflammatory state is also associated with the downregulation of Toll-like receptors (TLR2 and TLR4), which are key sensors for inflammatory stimuli. researchgate.net
Table 3: Anti-inflammatory Pathways Modulated by Retinoids
| Signaling Pathway | Key Molecules Modulated | Cellular Context | Outcome |
|---|---|---|---|
| NF-κB | RelA (p65), IκBα | Pancreatic Adenocarcinoma Cells escholarship.org | Decreased expression of MMP-9 and cell invasion. plos.orgescholarship.org |
| JNK | c-Jun | Pancreatic Adenocarcinoma Cells escholarship.org | Inhibition of TNF-α mediated inflammation. plos.orgescholarship.org |
Cellular Communication and Intercellular Signaling Networks
Retinoids are integral to cellular communication, often acting as paracrine signals where one cell produces the molecule to affect its neighbors. nih.gov The primary mechanism through which retinoids mediate their effects is by entering the nucleus and binding to specific protein receptors: retinoic acid receptors (RAR) and retinoid X receptors (RXR). nih.govnih.gov
This binding event initiates a cascade of molecular interactions:
Receptor Dimerization: RAR and RXR form a heterodimer (RAR/RXR) that binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. nih.gov
Co-regulator Exchange: In the absence of a retinoid ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins that silence gene transcription. Ligand binding induces a conformational change, causing the release of co-repressors and the recruitment of co-activator proteins. nih.gov
Gene Transcription: The complex of the receptor, ligand, and co-activators then initiates the transcription of primary target genes, which can include other transcription factors and signaling proteins, thus amplifying the signal throughout the cell. nih.gov
Studies have shown that 13-cis-RA can alter the morphology of serotonergic neurons, and these effects are mediated, at least in part, through RAR and RXR receptors, highlighting the direct impact of retinoids on intercellular signaling in the nervous system. nih.gov
Influence on Stem Cell Fate Determination and Self-Renewal Mechanisms
Retinoids exert powerful and sometimes contradictory effects on stem cells, influencing both their self-renewal and differentiation. nih.govresearchgate.net The outcome of retinoid signaling in stem cells is highly context-dependent, relying on factors like the presence of other growth factors. researchgate.net
Promotion of Differentiation: Generally, RA is considered a potent inducer of differentiation. nih.gov By activating the RAR/RXR signaling cascade, RA can drive embryonic stem cells (ESCs) and neural stem cells (NSCs) towards specific lineages. nih.govnih.gov For instance, RA can promote the differentiation of NSCs into neurons and, in combination with other factors, guide them towards becoming oligodendrocytes by inhibiting the Notch and Wnt signaling pathways. nih.govresearchgate.net
Maintenance of Self-Renewal: Paradoxically, under certain conditions, RA has been observed to support the self-renewal of murine ESCs. This can occur through a feedback mechanism where RA induces the expression of factors like Wnt proteins and LIF (leukemia inhibitory factor), which in turn synergistically maintain the undifferentiated state. researchgate.net
This dual role underscores the complexity of the regulatory networks that control stem cell fate, where RA acts as a critical signaling node.
Table 4: Influence of Retinoic Acid on Stem Cell Fate
| Stem Cell Type | Effect | Associated Molecular Pathways |
|---|---|---|
| Murine Embryonic Stem Cells (mESCs) | Can maintain self-renewal or promote differentiation. researchgate.net | Wnt and LIF signaling feedback loop. researchgate.net |
| Neural Stem Cells (NSCs) | Promotes differentiation into neurons. nih.gov | Upregulation of neuronal markers. |
Angiogenesis Regulation at the Molecular Level
Angiogenesis, the formation of new blood vessels, is a complex process that is tightly regulated. 13-cis-retinoic acid has demonstrated significant anti-angiogenic properties in both in vivo and in vitro models. nih.gov Its mechanism of action involves disrupting several key steps in the angiogenic cascade.
Inhibition of Endothelial Cell Function: 13-cis-RA directly inhibits the proliferation, migration, and tube formation of vascular endothelial cells, which are the fundamental cellular activities required for creating new blood vessels. nih.gov
Modulation of Angiogenic Cytokines: The compound can differentially regulate the production of cytokines that influence angiogenesis. In animal models, 13-cis-RA was found to regulate the increased levels of pro-inflammatory and pro-angiogenic cytokines such as IL-1β, TNF-α, IL-6, and the potent endothelial cell growth factor, VEGF. nih.gov
Upregulation of Angiogenesis Inhibitors: The anti-angiogenic effect is further supported by the increased production of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), a natural inhibitor of enzymes that degrade the extracellular matrix, a process necessary for new vessel sprouting. nih.gov
Conversely, studies on lymphatic endothelial cells (LECs) have shown that 13-cis-RA can activate their regenerative behavior, enhancing cell proliferation and migration. nih.gov This suggests that while it may inhibit blood vessel formation (anti-angiogenesis), it could promote the formation of lymphatic vessels (lymphangiogenesis).
Table 5: Molecular Mechanisms of Angiogenesis Regulation by 13-cis-Retinoic Acid
| Molecular Target | Effect of 13-cis-RA | Outcome |
|---|---|---|
| Endothelial Cell Migration & Proliferation | Inhibition nih.gov | Disruption of new vessel formation. nih.gov |
| Pro-angiogenic Cytokines (VEGF, TNF-α, IL-6) | Regulation of elevated levels nih.gov | Reduced stimulus for angiogenesis. nih.gov |
| TIMP-1 | Increased production nih.gov | Inhibition of extracellular matrix degradation. nih.gov |
Structure Activity Relationship Sar and Isomer Specific Effects of 5,8 Cis 5,8 Epoxy 13 Cis Retinoic Acid
Influence of the 5,8-Epoxy Bridge on Receptor Binding and Biological Activity
The introduction of a 5,8-epoxy bridge into the cyclohexenyl ring of retinoic acid significantly alters the molecule's three-dimensional structure, which in turn influences its binding affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). While specific binding data for 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is not extensively documented, inferences can be drawn from studies on related epoxy-retinoids.
Generally, modifications to the cyclohexenyl ring can impact how the ligand fits into the hydrophobic ligand-binding pocket of the receptors. The epoxy group, being polar, may introduce steric hindrance or new hydrogen bonding opportunities within the binding pocket, potentially altering the stability of the ligand-receptor complex. For instance, the related metabolite, all-trans-5,6-epoxy-retinoic acid, has been shown to bind to and activate all three RAR isotypes (α, β, and γ), albeit with varying affinities compared to all-trans-retinoic acid (ATRA). caymanchem.com This suggests that the presence of an epoxy bridge does not abolish receptor interaction but rather modulates its potency and selectivity.
The biological activity of epoxy-retinoids appears to be attenuated compared to their parent compounds. For example, 5,6-epoxyretinoic acid exhibits minimal biological activity in supporting the growth of vitamin A-deficient rats, estimated to be about 0.5% that of retinoic acid. nih.gov However, in some in vitro systems, 5,6-epoxyretinoids have shown activity comparable to the parent retinoids in enhancing cell adhesion. nih.gov This discrepancy highlights that the biological consequences of the epoxy modification can be context-dependent, varying with the specific biological endpoint being measured.
The stereochemistry of the 5,8-epoxy bridge is a critical determinant of how the ligand orients itself within the receptor's binding pocket. The cis configuration of the epoxy bridge in this compound imposes a specific spatial arrangement of the atoms, which will directly affect the interactions with amino acid residues lining the ligand-binding domain. A precise fit is necessary to induce the conformational change in the receptor that leads to the dissociation of corepressors and recruitment of coactivators, the essential steps for initiating gene transcription. mdpi.com
Any alteration in the ligand's shape can disrupt this precise fit, leading to reduced binding affinity and, consequently, lower biological potency. While detailed structural studies of the 5,8-epoxy isomer bound to RARs or RXRs are lacking, it is plausible that the bulky and rigid nature of the epoxy bridge could lead to a suboptimal fit compared to the more flexible cyclohexenyl ring of ATRA. This would likely translate to a lower potency for this compound in mediating retinoid-dependent physiological processes.
Significance of the 13-cis Configuration in Receptor Selectivity and Downstream Effects
The 13-cis configuration of the polyene tail is a well-studied feature of retinoids, most notably in the case of 13-cis-retinoic acid (isotretinoin). This isomer generally exhibits a lower binding affinity for both RARs and RXRs compared to ATRA and 9-cis-retinoic acid. pnas.org In fact, 13-cis-retinoic acid is often considered a pro-drug that isomerizes to the more active all-trans and 9-cis isomers intracellularly to exert its biological effects. nih.gov
Despite its lower receptor affinity, 13-cis-retinoic acid demonstrates distinct biological activities. Studies have shown that it can induce growth inhibition and differentiation in various cell types, including neuroblastoma and lymphatic endothelial cells. nih.govtocris.com The downstream effects of 13-cis-retinoic acid can be mediated through both RAR-dependent and potentially RAR-independent pathways. For instance, its anti-proliferative effects in sebocytes are mediated by RARs, as they can be blocked by an RAR pan-antagonist. nih.gov
The 13-cis configuration in this compound would be expected to confer similar properties, likely resulting in reduced direct binding to RARs and RXRs. The biological activity of this compound may, therefore, also depend on its potential conversion to other, more active isomers within the cell.
Comparative Analysis of Molecular and Cellular Activities with Other Retinoic Acid Isomers and Metabolites
A comparative analysis of this compound with other retinoic acid isomers reveals a spectrum of potencies and biological effects. ATRA is generally the most biologically potent natural retinoid, acting as a strong agonist for all three RAR subtypes. researchgate.net 9-cis-retinoic acid is unique in that it can activate both RARs and RXRs. pnas.org 13-cis-retinoic acid, as mentioned, has a much lower affinity for these receptors. pnas.org
Metabolites of retinoic acid, including hydroxylated and epoxidized forms, typically show reduced biological activity compared to the parent compound. For example, 4-oxo-retinoic acid, a major metabolite of ATRA, has a lower affinity for RARs. nih.gov Similarly, the available data on 5,6-epoxyretinoic acid indicates significantly lower potency in vivo. nih.gov
The molecular and cellular activities of these isomers are diverse. While ATRA, 9-cis-RA, and 13-cis-RA can all inhibit the proliferation of certain cancer cell lines, their efficacy can vary. In human keratinocytes, both 13-cis-RA and ATRA show similar effects on cell growth, suggesting that in some cellular contexts, the reduced receptor affinity of the 13-cis isomer does not necessarily translate to a loss of biological function, possibly due to intracellular isomerization.
| Compound | Primary Receptor Target(s) | Relative Biological Potency (General) | Key Cellular Effects |
|---|---|---|---|
| all-trans-Retinoic Acid (ATRA) | RARα, RARβ, RARγ | High | Induces differentiation, inhibits proliferation, modulates apoptosis |
| 9-cis-Retinoic Acid | RARs and RXRs | High | Induces differentiation, activates both RAR and RXR pathways |
| 13-cis-Retinoic Acid | RARs (low affinity) | Low (acts as pro-drug) | Inhibits proliferation, induces differentiation (often via isomerization) |
| all-trans-5,6-epoxy-Retinoic Acid | RARα, RARβ, RARγ | Very Low | Weakly promotes growth in vivo, enhances cell adhesion in vitro |
| This compound | Likely RARs (presumed low affinity) | Unknown (presumed low) | Largely uncharacterized |
Correlation of Structural Features with Specific Molecular and Cellular Outcomes
The specific structural features of a retinoid are directly correlated with its molecular and cellular outcomes. The all-trans configuration of the polyene chain in ATRA allows for an optimal fit into the RAR ligand-binding pocket, leading to robust transcriptional activation of target genes involved in cell differentiation and proliferation.
The 13-cis configuration, by altering the shape of the molecule, reduces its ability to effectively activate RARs. This often results in a weaker or delayed cellular response compared to ATRA, unless significant intracellular isomerization occurs. nih.gov The cellular machinery responsible for this isomerization can, therefore, be a key determinant of the ultimate biological effect of 13-cis-retinoids.
The addition of an epoxy group, such as the 5,8-epoxy bridge, introduces both steric bulk and polarity. These changes can be expected to decrease the binding affinity for the largely hydrophobic ligand-binding pockets of the nuclear receptors. The consequence at a cellular level is likely a reduction in the potency of the molecule. However, it is also possible that such modifications could lead to interactions with other, yet to be identified, cellular targets, resulting in novel biological activities. The limited data on epoxy-retinoids suggests that their primary role may be as metabolites destined for excretion, with significantly reduced classical retinoid activity. nih.gov
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) for Isomer-Specific Separation and Quantification in Biological Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of retinoids, including various isomers of retinoic acid, due to its high resolving power. nih.govresearchgate.net For a compound like 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid, achieving separation from other structurally similar retinoids is critical, as different isomers can possess distinct biological activities. sciex.comnih.gov
Normal-phase HPLC has been effectively utilized for the separation of retinoic acid isomers. sav.sk A typical setup might involve a silica (B1680970) gel column with a mobile phase consisting of a mixture of n-hexane, 2-propanol, and acetic acid. sav.sk This allows for the resolution of compounds like all-trans-retinoic acid (atRA) and 13-cis-retinoic acid (13-cis-RA). researchgate.netsav.sk Reverse-phase HPLC (RP-HPLC) is also widely used, offering excellent retention time stability and resolution for quantifying retinoids in diverse biological samples. nih.gov The precise elution time for this compound would be determined empirically by running a pure standard of the compound through the established chromatographic system. Quantification is typically achieved using UV detection at a wavelength around 340-350 nm. nih.govsav.sk
Table 1: Example HPLC Parameters for Retinoid Isomer Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Normal-Phase Silica Gel (e.g., 250 x 4.6 mm, 5 µm) | sav.sk |
| Mobile Phase | n-hexane:2-propanol:acetic acid (1000:4.3:0.675, v/v/v) | sav.sk |
| Flow Rate | 1.0 mL/min | sav.sk |
| Detection | UV Absorbance at 350 nm | sav.sk |
| Run Time | < 15 minutes | sav.sk |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection and Metabolite Profiling
For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This combination is powerful for detecting and quantifying trace amounts of retinoids in complex biological matrices like serum and tissue homogenates. nih.govthermofisher.compku.edu.cn The LC-MS/MS approach provides mass identification, which is a significant advantage over simple UV detection, and allows for the quantification of analytes over a wide linear range, often with detection limits in the femtomole to attomole range. nih.govnih.gov
The analysis of retinoic acid isomers is commonly performed using a triple quadrupole mass spectrometer, which operates in selected reaction monitoring (SRM) mode for high selectivity. nih.govthermofisher.com Atmospheric pressure chemical ionization (APCI) in positive-ion mode has been shown to be a sensitive ionization technique for retinoic acids. nih.gov This methodology would be directly applicable to profiling this compound and its potential metabolites, providing robust quantification even from small sample sizes (10–20 mg of tissue). nih.gov
Development of Robust Extraction and Derivatization Protocols for Complex Biological Matrices
The accuracy of any LC-MS/MS analysis heavily relies on the initial sample preparation. For retinoids in biological matrices such as plasma, serum, or tissue, a robust extraction protocol is necessary to isolate the analyte from interfering substances like lipids and proteins. nih.govpku.edu.cnnih.gov A common procedure involves liquid-liquid extraction (LLE). thermofisher.comnih.gov This can be achieved by adding a solvent like acetonitrile (B52724) to precipitate proteins, followed by extraction of the retinoids into an organic solvent such as hexane. nih.gov For samples from aqueous matrices, solid-phase extraction (SPE) using cartridges like Oasis HLB is an effective method for concentrating the analytes before analysis. pku.edu.cn
While many sensitive LC-MS/MS methods can quantify retinoic acid without derivatization, nih.gov chemical derivatization can be employed to enhance ionization efficiency and improve detection limits. nih.govresearchgate.netresearchgate.net For instance, derivatizing the carboxylic acid group of retinoic acid to introduce a permanent positive charge can increase sensitivity in positive-ion mode mass spectrometry by as much as 50-fold. nih.govresearchgate.net Such a strategy could be adapted for this compound if ultrasensitive detection is required.
Application of Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques for Metabolite Identification
While LC-MS/MS is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel metabolites. When a previously unknown metabolite of a retinoid like this compound is isolated, NMR provides detailed information about its chemical structure. The isolation and identification of 5,6-epoxyretinoic acid, a related compound, serves as a historical example of the power of these techniques in retinoid research. acs.org
Spectroscopic methods, in conjunction with mass spectrometry, are crucial for identifying the products of retinoid metabolism. The structural information from techniques like NMR is vital for confirming the identity of peaks observed in LC-MS/MS chromatograms, ensuring that the detected signals correspond to the correct chemical entities.
Reporter Gene Assays for Functional Assessment of Retinoid Pathway Activity in Research Models
To understand the biological function of this compound, it is essential to determine its ability to activate retinoid signaling pathways. Reporter gene assays are widely used for this purpose. jst.go.jp These cell-based assays measure the activation of retinoic acid receptors (RARs) or retinoid X receptors (RXRs), which are the nuclear receptors that mediate the biological effects of retinoic acids. indigobiosciences.comtocris.com
In a typical assay, cells are engineered to express a reporter gene, such as luciferase, under the control of a promoter containing retinoic acid response elements (RAREs). jst.go.jphogrefe.com When a biologically active retinoid binds to and activates the RAR/RXR heterodimer, the complex binds to the RAREs and drives the expression of the luciferase enzyme. hogrefe.com The amount of light produced by the luciferase reaction is then measured, providing a quantitative readout of the retinoid pathway's activation. jst.go.jpnih.gov Such an assay would allow researchers to determine if this compound acts as an agonist or antagonist of retinoid receptors and to quantify its potency. indigobiosciences.com
Table 2: Principles of Reporter Gene Assay for Retinoid Activity
| Component | Function | Example |
|---|---|---|
| Host Cells | Expresses the necessary receptors and machinery for transcription. | Human cancer cell lines (e.g., MCF-7, SH-SY5Y) jst.go.jpnih.gov |
| Reporter Plasmid | Contains a RARE sequence driving a reporter gene. | pGL3-RARE-luciferase |
| Reporter Gene | Produces a measurable signal upon activation. | Firefly Luciferase nih.gov |
| Test Compound | The retinoid being assessed for activity. | This compound |
| Measurement | Quantification of the reporter gene product. | Luminescence (light output) jst.go.jp |
Immunochemical Detection Methods for Receptor Expression and Signaling Components
Immunochemical methods are vital for studying the expression and localization of the proteins involved in the retinoid signaling pathway, such as the RAR and RXR receptors. wikipedia.org Techniques like immunohistochemistry (IHC) and immunofluorescence allow for the visualization of these receptors within tissue sections, providing insights into which cells and tissues are potential targets for retinoids. nih.govnih.gov
For example, studies have used IHC to evaluate the expression patterns of different RAR and RXR subtypes (α, β, γ) in various tissues, including both healthy and diseased states. nih.govnih.gov By using antibodies specific to each receptor subtype, researchers can determine the receptor profile of a given cell type. This information is crucial for interpreting the functional data from reporter assays and for understanding the potential physiological roles of a compound like this compound. The presence or absence of specific receptor subtypes in a target tissue can dictate the cellular response to the retinoid. nih.gov
Computational and Theoretical Investigations
Molecular Docking Simulations to Predict Ligand-Receptor Interactions and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid, docking simulations would be employed to understand its interaction with the ligand-binding pockets (LBPs) of the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are the primary biological targets of retinoids.
Table 1: Key Amino Acid Residues in RAR Ligand-Binding Pocket Involved in Retinoid Binding
| Receptor Isotype | Key Residue(s) | Type of Interaction |
| RARα | Arginine, Serine | Hydrogen Bonding |
| RARβ | Arginine, Serine | Hydrogen Bonding |
| RARγ | Arginine, Serine | Hydrogen Bonding |
| All RARs | Various | Hydrophobic Interactions |
This table is illustrative and based on general knowledge of retinoid-RAR interactions. Specific residues may vary based on the ligand.
Molecular Dynamics Simulations to Explore Conformational Changes and Receptor Activation
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes in both the ligand and the receptor over time. Upon binding of a retinoid agonist, the RAR undergoes a significant conformational change, which is crucial for the recruitment of coactivator proteins and subsequent gene transcription. nih.govnih.gov
MD simulations of the this compound-RAR complex could elucidate the precise nature of these conformational changes. Steered molecular dynamics simulations have been used to study the unbinding process of ATRA from its receptor, identifying potential pathways for ligand entry and exit. nih.gov Such simulations for this compound could reveal how the epoxy modification affects the stability of the ligand-receptor complex and the dynamics of receptor activation. The simulations can also help understand how the ligand stabilizes the "active" conformation of the receptor, particularly the positioning of the C-terminal helix 12, which is critical for transcriptional activation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For retinoids, QSAR studies can help in designing new analogues with improved therapeutic indices. nih.gov By analyzing a dataset of retinoid analogues with known binding affinities or biological activities, a mathematical model can be built to predict the activity of new, untested compounds.
A QSAR study for a series of compounds including this compound would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic properties. These descriptors would then be correlated with biological data to develop a predictive model. nih.gov Such models can provide valuable insights into the structural features that are important for receptor binding and activation, guiding the synthesis of more potent and selective retinoids. nih.govdrugbank.com
Table 2: Common Molecular Descriptors Used in Retinoid QSAR Studies
| Descriptor Type | Example(s) | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |
| Steric | Molecular volume, surface area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Connectivity indices | Molecular branching and shape |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. For this compound, these calculations can provide detailed information about its geometry, charge distribution, and reactivity. tandfonline.com
Methods like Density Functional Theory (DFT) can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. tandfonline.com This information is crucial for understanding the nature of the interactions between the ligand and the receptor. bohrium.com Quantum chemical calculations can also be used to determine the stability of different conformations of the molecule and to analyze its vibrational spectra. tandfonline.com Such studies on retinol (B82714) have provided insights into its intramolecular charge transfer and non-covalent interactions. tandfonline.com
In Silico Prediction of Metabolic Pathways and Products
The metabolic fate of a drug is a critical determinant of its efficacy and toxicity. In silico methods for metabolism prediction can identify potential sites of metabolism and the likely metabolites of a compound. nih.gov For this compound, these methods would focus on the action of cytochrome P450 (CYP) enzymes, which are known to be involved in the metabolism of retinoic acid. nih.govmdpi.com
Knowledge-based systems and machine learning models can predict which parts of the molecule are most susceptible to metabolic reactions such as hydroxylation, oxidation, and glucuronidation. news-medical.net The metabolism of retinoic acid is known to proceed through hydroxylation and subsequent oxidation. researchgate.netnih.gov The presence of the epoxy ring in this compound might introduce novel metabolic pathways or alter the rate of known pathways. Predicting these metabolites is important as they could have their own biological activity or potential toxicity.
Table 3: Common Metabolic Reactions for Retinoids
| Reaction Type | Enzyme Family | Potential Product(s) |
| Hydroxylation | Cytochrome P450 (CYP26) | Hydroxylated derivatives |
| Oxidation | Aldehyde Dehydrogenase | Oxidized derivatives |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Glucuronide conjugates |
| Isomerization | Isomerases | Geometric isomers |
Future Research Directions and Unexplored Avenues
Elucidation of Novel Molecular Targets and Uncharacterized Signaling Networks
The canonical actions of retinoids are mediated by their binding to and activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate gene transcription. A primary research goal is to determine the binding affinity and activation potential of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid for the various isoforms of RARs (α, β, γ) and RXRs (α, β, γ). It is plausible that the epoxy modification alters the ligand's shape and electronic properties, leading to a unique receptor interaction profile compared to ATRA or 13-cis-retinoic acid.
Beyond these canonical receptors, the field is increasingly recognizing the importance of non-canonical, receptor-independent retinoid signaling. These rapid, non-genomic effects can be mediated by cytoplasmic proteins and kinase cascades. A crucial unexplored avenue is whether this compound engages in such non-canonical pathways. For instance, some retinoid actions are mediated by Cellular Retinoic Acid-Binding Protein 1 (CRABP1), which can act as an adaptor to modulate signaling pathways like the MAPK and CaMKII cascades. Future studies should investigate if this epoxy-metabolite can bind CRABP1 and initiate similar rapid signaling events.
| Target Class | Known Retinoid Targets | Unexplored Targets for this compound | Proposed Research Approach |
|---|---|---|---|
| Canonical (Nuclear Receptors) | RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ. | Differential binding affinity and agonist/antagonist activity across all RAR/RXR isoforms. | Competitive binding assays; Reporter gene assays. |
| Non-Canonical (Cytoplasmic) | CRABP1-mediated signaling (MAPK, CaMKII); PI3K pathway activation. | Interaction with CRABP1 and CRABP2; Modulation of cytoplasmic kinase cascades. | Co-immunoprecipitation; Kinase activity assays. |
| Orphan Receptors | Peroxisome proliferator-activated receptor β/δ (PPARβ/δ). | Binding and activation of PPARs and other RA-related orphan receptors. | Ligand binding studies; Transcriptional activation assays. |
| Novel Binding Proteins | Various known binding and transport proteins. | Identification of unique, previously uncharacterized binding partners. | Affinity purification-mass spectrometry (AP-MS). |
Integration of Advanced Omics Technologies (e.g., Proteomics, Epigenomics) to Uncover Comprehensive Biological Effects
To build a holistic understanding of the biological impact of this compound, it is essential to move beyond single-target analyses and embrace systems-level approaches. Advanced omics technologies are indispensable for this purpose.
Proteomics: Quantitative proteomics can map the global changes in protein expression and post-translational modifications that occur in cells upon treatment with the compound. This approach can reveal entire pathways that are modulated, providing unbiased insights into the compound's function. For example, proteomic profiling after ATRA treatment in stem cells has identified the upregulation of cytoskeletal regulatory proteins, correlating with induced differentiation. Similar studies with this compound could reveal whether it has similar or divergent effects on the cellular proteome.
Epigenomics: Retinoids are known to be powerful regulators of the epigenome, influencing histone modifications and DNA methylation to alter gene expression. Future research should employ techniques like ChIP-seq (Chromatin Immunoprecipitation sequencing) and ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) to determine the specific epigenetic signature induced by this compound. This could uncover unique sets of genes and regulatory elements that are targeted by this metabolite, distinguishing its function from other retinoids.
| Omics Technology | Key Research Question | Potential Insights |
|---|---|---|
| Transcriptomics (RNA-seq) | What is the complete gene expression signature regulated by the compound? | Identification of novel target genes and regulated biological processes. |
| Proteomics (TMT-MS) | How does the compound alter the cellular proteome and post-translational modifications? | Mapping of affected signaling networks and cellular machinery. |
| Epigenomics (ChIP-seq, ATAC-seq) | What is the impact on chromatin accessibility and histone modifications at a genome-wide level? | Revealing the epigenetic mechanisms of gene regulation unique to the compound. |
| Metabolomics | How does the compound affect cellular metabolism? Is it further metabolized? | Understanding its metabolic stability and downstream effects on cellular biochemistry. |
Development and Application of Novel In Vitro and Ex Vivo Research Model Systems
Traditional 2D cell culture models often fail to replicate the complex microenvironment of native tissues, limiting their predictive value. The study of this compound would greatly benefit from the adoption of advanced 3D culture systems that offer greater physiological relevance.
Organoids: Stem cell-derived organoids, which self-organize into three-dimensional structures mimicking native organs, are powerful tools. Retinal and intestinal organoids, for instance, have been used to study the effects of retinoic acid on development, patterning, and cell composition. Such models could be used to investigate the specific effects of this compound on tissue morphogenesis and homeostasis in a human-relevant context.
Spheroids: Multicellular tumor spheroids can model the 3D architecture and cell-cell interactions of tumors. Given the role of retinoids in cancer therapy and chemoprevention, testing the effect of this metabolite on spheroid growth, differentiation, and drug resistance is a logical step.
Organs-on-chips: Microfluidic devices that recreate the functional units of organs offer a dynamic system to study compound effects. These platforms could be used to model the metabolic fate of this compound in a liver-on-a-chip or assess its impact on vascular or neural tissues with high fidelity.
Investigation of Cross-Talk with Other Endogenous Signaling Systems and Pathways
Retinoid signaling does not operate in a vacuum; it is intricately connected with other major developmental and homeostatic pathways. A key research gap is understanding how this compound influences this signaling interplay.
During embryonic development, retinoic acid signaling is known to interact with Fibroblast Growth Factor (FGF) and Wnt/β-catenin signaling to regulate body axis extension. Specifically, RA often acts to repress Fgf8 and certain Wnt ligands, thereby restricting their signaling domains. An important question is whether this compound retains this repressive activity, or if the epoxy modification alters its ability to modulate the FGF and Wnt pathways. Investigating the expression of FGF and Wnt target genes in response to this metabolite could provide critical insights into its potential developmental role.
| Interacting Pathway | Known RA Interaction | Key Research Question for this compound |
|---|---|---|
| FGF Signaling | RA represses Fgf8 expression in the developing trunk. | Does the epoxy metabolite maintain the ability to repress Fgf8 and down-regulate FGF signaling? |
| Wnt/β-catenin Signaling | RA signaling restricts the expression domains of Wnt8a and Wnt3a. | How does the compound affect the expression of Wnt ligands and downstream targets like Axin2? |
| TGF-β Signaling | Retinoids can modulate TGF-β pathway genes, affecting extracellular matrix production. | Does it influence TGF-β signaling and the expression of collagens and matrix metalloproteinases? |
| Sonic Hedgehog (Shh) Signaling | Crosstalk between RA, Shh, and FGF is crucial for caudal development. | What is the compound's effect on the Shh pathway and its role in tissue patterning? |
Identification of Specific Research Gaps in the Understanding of this compound Biology
The current understanding of this compound is minimal, presenting a landscape rich with fundamental questions that need to be addressed to establish its biological relevance.
Key research gaps include:
Biological Activity Profile: The most fundamental question is whether this compound is an active signaling molecule or an inactive metabolite destined for excretion. While some studies have suggested that certain oxidized RA metabolites have reduced or no biological activity, others, like 5,6-epoxyretinoids, have shown activity in specific in vitro assays. A systematic evaluation of the biological effects of this compound on cell proliferation, differentiation, and apoptosis is urgently needed.
Metabolic Stability and Fate: The formation of retinoid metabolites is largely governed by the cytochrome P450 family 26 (CYP26) enzymes. It is unknown whether this compound is a final metabolic product or a substrate for further modification by CYP26 or other enzymes. Understanding its metabolic stability is crucial for determining its potential to accumulate in tissues and exert a biological effect.
Interaction with Transport Proteins: The intracellular transport and availability of retinoids are controlled by cellular retinoic acid-binding proteins (CRABPs). These proteins can "channel" retinoic acid to nuclear receptors or metabolic enzymes. It is critical to determine if this compound can bind to CRABP1 and CRABP2, as this would be a key determinant of its intracellular trafficking and access to potential targets.
Physiological and Pathophysiological Relevance: Ultimately, research must aim to determine if this metabolite is present in tissues at physiologically relevant concentrations and whether its levels are altered in disease states. This would provide the strongest evidence for its potential role in health and disease.
Addressing these gaps will be foundational to understanding the unique biology of this compound and its place within the complex network of retinoid signaling.
Q & A
Q. What methodologies are recommended for synthesizing and characterizing 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid?
Answer:
- Synthesis: The compound is typically synthesized via epoxidation of 13-cis retinoic acid derivatives under controlled oxidative conditions. Diastereomeric mixtures are common due to the stereochemical complexity of the epoxy group at positions 5,7. Purification involves chromatographic separation (e.g., HPLC) to isolate specific diastereomers .
- Structural Characterization:
- NMR Spectroscopy: Used to confirm stereochemistry, particularly the cis-configuration of the epoxy and retinoid backbone .
- Mass Spectrometry (MS): High-resolution MS (e.g., Q-TOF) validates molecular weight (exact mass: 316.2038 g/mol) and fragmentation patterns .
- CAS Registry: Key identifiers include 112018-12-9 (mixed diastereomers) and 3012-76-8 (all-trans epoxy variant) .
Q. Table 1: Key Identifiers and Sources
| Property | Value/Descriptor | Source (Evidence) |
|---|---|---|
| CAS Number (mixed isomers) | 112018-12-9 | |
| Molecular Formula | C₂₀H₂₈O₃ | |
| SMILES Structure | C\C(=C/C(=O)O)\C=C\C=C(/C)\C1OC2(C)CCCC(C)(C)C2=C1 |
Q. How can researchers ensure analytical reproducibility when quantifying this compound in biological samples?
Answer:
- HPLC Protocols: Use reverse-phase C18 columns with UV detection at 340–350 nm (retinoid absorbance maxima). Mobile phases often combine acetonitrile/water with trifluoroacetic acid (TFA) to improve peak resolution .
- Sample Handling: Protect from light (amber glassware, yellow light conditions) to prevent photodegradation .
- Validation: Include internal standards (e.g., deuterated retinoic acid analogs) and calibrate against USP reference standards .
Advanced Research Questions
Q. What experimental designs are critical for studying the pharmacological effects of this compound in cellular models?
Answer:
- Binding Assays:
- Gene Expression Analysis:
- Transfect cells with RA-response element (RARE)-driven reporters (e.g., GFP) to quantify retinoic acid signaling activity .
- Combine siRNA knockdown (e.g., FMR1) with qPCR/RNA-seq to identify downstream targets (e.g., Foxp2, Tnfsf10) .
Q. Table 2: Key Pharmacological Parameters
| Parameter | Value/Condition | Source (Evidence) |
|---|---|---|
| Opsin Binding Concentration | 37.5 µM (13-cis-5,8-ERA) | |
| Incubation Temperature | 20°C | |
| RA Treatment (in vivo) | 5 mg/kg/day (oral gavage) |
Q. How can researchers address contradictions in behavioral data when testing this compound in animal models?
Answer:
- Case Example: In Fmr1 knockout mice, RA supplementation restored social novelty preference but not sociability .
- Methodological Mitigation:
- Blinded Analysis: Ensure behavioral scoring (e.g., EthoVision XT tracking) is performed by researchers blinded to treatment groups .
- Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare group means. Report effect sizes and confidence intervals .
- Replication: Validate findings across multiple cohorts and independent labs to rule out environmental confounders .
Q. What are the best practices for investigating this compound’s role in synaptic plasticity and neurodevelopmental disorders?
Answer:
- In Vitro Models: Use SH-SY5Y neuroblastoma cells with FMR1 siRNA to study RA signaling deficits. Monitor RARE-driven GFP reporters for pathway activity .
- In Vivo Models:
- Administer RA orally (5 mg/kg/day) to Fmr1 KO mice for 1 month. Test social novelty via three-chamber assays and self-grooming for repetitive behaviors .
- Perform RNA-seq on prefrontal cortex tissue to identify rescued gene networks (e.g., neuronal connectivity, extracellular matrix) .
- Data Integration: Cross-reference transcriptional data with behavioral outcomes using bioinformatics tools (e.g., Gene Ontology enrichment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
